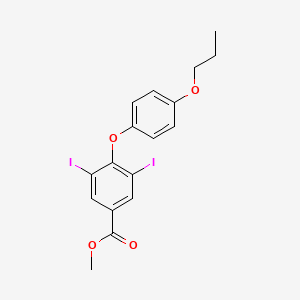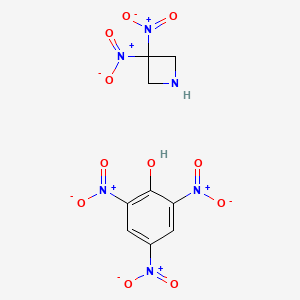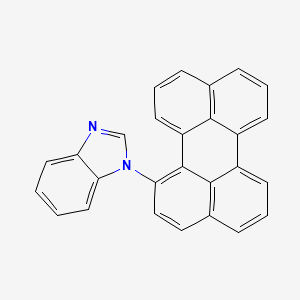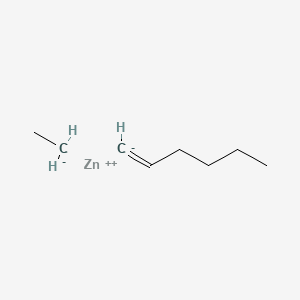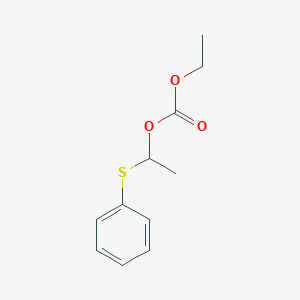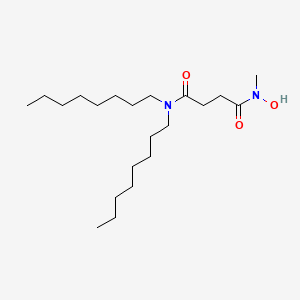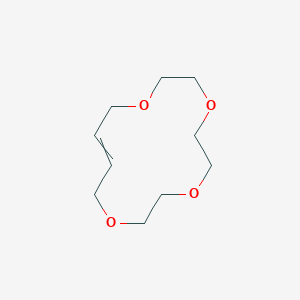
1,4,7,10-Tetraoxacyclotetradec-12-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxacyclotetradec-12-ene is a chemical compound with the molecular formula C10H20O4 It is a cyclic ether with four oxygen atoms incorporated into a 14-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotetradec-12-ene typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diols react with dihalides in the presence of a strong base to form the cyclic ether. The reaction conditions often include anhydrous solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxacyclotetradec-12-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized ethers.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxacyclotetradec-12-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying biological systems and metal ion transport.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxacyclotetradec-12-ene involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple oxygen atoms in the ring structure, which can coordinate with metal ions. The molecular targets and pathways involved include metal ion transport and stabilization in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxacyclotetradecane: Similar in structure but lacks the double bond present in 1,4,7,10-Tetraoxacyclotetradec-12-ene.
1,4,7,10-Tetraoxacyclotetradecane-12,13-diol: Contains additional hydroxyl groups, making it more hydrophilic.
Eigenschaften
CAS-Nummer |
192047-91-9 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1,4,7,10-tetraoxacyclotetradec-12-ene |
InChI |
InChI=1S/C10H18O4/c1-2-4-12-6-8-14-10-9-13-7-5-11-3-1/h1-2H,3-10H2 |
InChI-Schlüssel |
PBRYDFKPWILCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCC=CCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


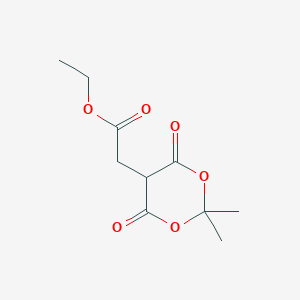
![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)
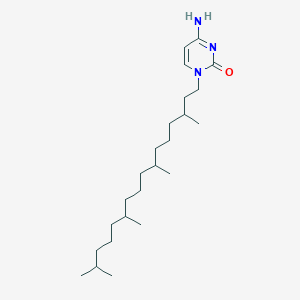

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
